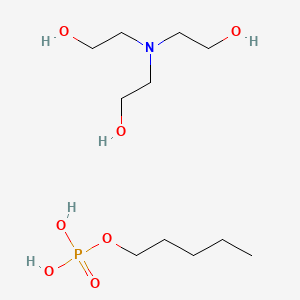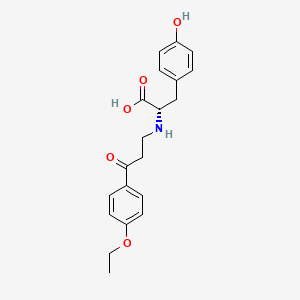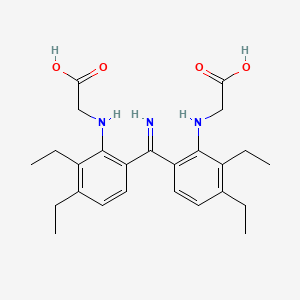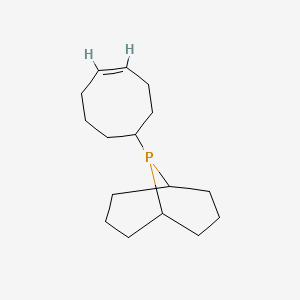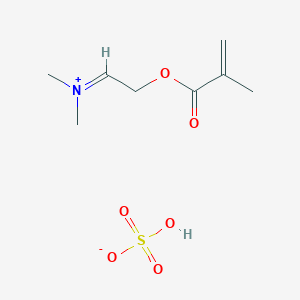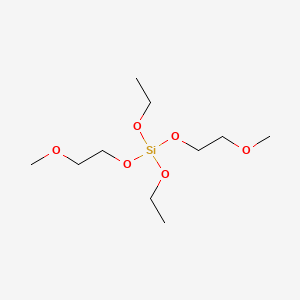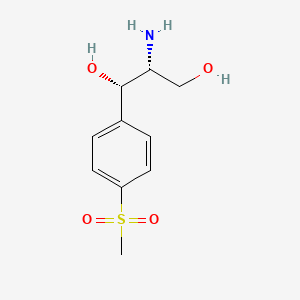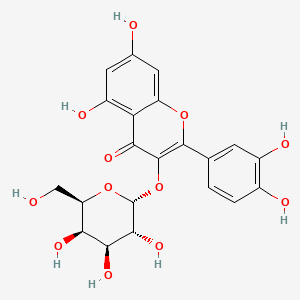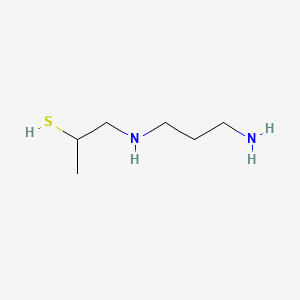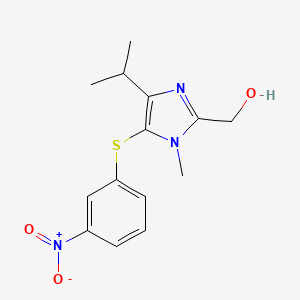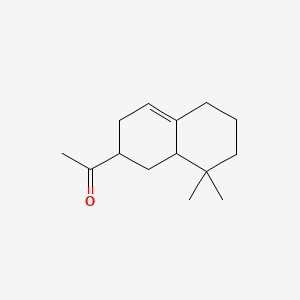
1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one is a synthetic ketone fragrance known for its woody, slightly ambergris odor. It is commonly used as a fragrance ingredient in perfumes, laundry products, and cosmetics . This compound is also known by various commercial trade names such as Iso E Super, Iso Gamma Super, and Anthamber .
Métodos De Preparación
The synthesis of 1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one typically involves a Diels-Alder reaction. Myrcene reacts with 3-methyl-3-penten-2-one in the presence of aluminum chloride to form a monocyclic intermediate. This intermediate is then cyclized in the presence of 85% phosphoric acid to yield the final product . The reaction conditions are carefully controlled to ensure the correct positioning of the acetyl group, which distinguishes this compound from other similar fragrances .
Análisis De Reacciones Químicas
1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the ketone group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one has several scientific research applications:
Biology: The compound’s unique molecular structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one involves its interaction with olfactory receptors, leading to the perception of its woody, ambergris-like odor. The molecular targets include specific olfactory receptors in the nasal epithelium, which are activated upon binding with the compound. This activation triggers a signal transduction pathway that ultimately results in the sensation of smell .
Comparación Con Compuestos Similares
1-(1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one is unique due to its specific molecular structure and odor profile. Similar compounds include:
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar structure but differ in the positioning of methyl groups and the acetyl group.
Valencene: A sesquiterpene with a similar naphthalene core but different functional groups.
Eremophylene: Another sesquiterpene with structural similarities but distinct chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its synthesis, chemical reactions, and applications.
Propiedades
Número CAS |
93893-90-4 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
1-(8,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H22O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h6,12-13H,4-5,7-9H2,1-3H3 |
Clave InChI |
IPORRAYCGUICSV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC=C2CCCC(C2C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride](/img/structure/B12682420.png)

